3-Chloro-L-phenylalanine methyl ester HCl
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Overview
Description
3-Chloro-L-phenylalanine methyl ester hydrochloride is a derivative of the amino acid phenylalanine. It is a compound of interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a chlorine atom attached to the phenyl ring and a methyl ester group, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 3-Chloro-L-phenylalanine methyl ester hydrochloride typically involves the esterification of 3-Chloro-L-phenylalanine. One common method is the reaction of 3-Chloro-L-phenylalanine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-Chloro-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
3-Chloro-L-phenylalanine methyl ester hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-L-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets. One notable target is tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin. By inhibiting this enzyme, the compound can reduce serotonin levels in the brain, which has implications for research into mood disorders and other neurological conditions . The compound’s ability to cross the blood-brain barrier enhances its effectiveness in modulating central nervous system activity .
Comparison with Similar Compounds
3-Chloro-L-phenylalanine methyl ester hydrochloride can be compared with other phenylalanine derivatives, such as:
4-Chloro-DL-phenylalanine methyl ester hydrochloride: Similar in structure but with the chlorine atom in a different position, affecting its reactivity and biological activity.
L-Phenylalanine methyl ester hydrochloride: Lacks the chlorine atom, resulting in different chemical properties and applications
DL-Phenylalanine methyl ester hydrochloride: A racemic mixture with different stereochemical properties compared to the L-isomer. The uniqueness of 3-Chloro-L-phenylalanine methyl ester hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVSQQKLRHVYFU-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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